5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide
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Overview
Description
5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that features a quinoline moiety attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline derivative, followed by sulfonation and subsequent methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or bind to specific proteins, while the sulfonamide group can form hydrogen bonds or ionic interactions with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-methoxy-2,4-dimethyl-N-(8-quinolinyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both methoxy and sulfonamide groups.
Properties
Molecular Formula |
C18H18N2O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-methoxy-2,4-dimethyl-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-12-10-13(2)17(11-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-9-19-18(14)15/h4-11,20H,1-3H3 |
InChI Key |
JZYCNQSUIIGTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
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